molecular formula C11H14N4 B3058124 5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile CAS No. 879896-60-3

5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Cat. No. B3058124
M. Wt: 202.26
InChI Key: IDJQEWVOVVIDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpiperazines . The IR spectrum of a similar compound exhibits a strong nitrile stretching vibration band .


Synthesis Analysis

While specific synthesis methods for “5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile” were not found, similar compounds have been synthesized for the treatment of Alzheimer’s disease .


Molecular Structure Analysis

The molecular weight of a similar compound, “5-(4-Methylpiperazin-1-yl)pyridin-2-amine”, is 192.26 . The InChI code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) .


Physical And Chemical Properties Analysis

The physical form of a similar compound, “5-(4-Methylpiperazin-1-yl)pyridin-2-amine”, is solid . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : The synthesis of related compounds, such as 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, involves nucleophilic substitution reactions, demonstrating the chemical versatility of such compounds (Mishriky & Moustafa, 2013).

  • Molecular Structure Determination : X-ray crystallography and spectroscopic methods, including IR, UV-Vis, and NMR, are utilized for characterizing similar compounds, providing insights into their molecular structures and potential applications (Đukić et al., 2020).

Biological Interactions and Applications

  • DNA and Protein Interactions : Studies on related compounds show interactions with DNA and proteins, indicating potential for biological applications. For instance, certain ruthenium(II) complexes with similar structures bind effectively to DNA and human serum albumin, suggesting use in targeted therapies (Đukić et al., 2020).

  • Antitumor Activity : Some derivatives demonstrate significant antitumor properties. For example, certain compounds exhibit activity against breast cancer cells, potentially offering avenues for cancer treatment research (Đukić et al., 2020).

Chemical Reactions and Properties

  • Catalytic Synthesis : These compounds can be synthesized using nanocrystalline titania-based catalysts, highlighting their potential in green chemistry and large-scale production (Murugesan et al., 2016).

  • Reactivity and Derivative Synthesis : The reactivity of such compounds leads to a wide range of derivatives, like pyrazolo[3,4-b][1,8]naphthyridines, suggesting diverse chemical applications (Aly, 2006).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activities : Novel derivatives of related compounds have been synthesized and exhibit significant antimicrobial and antioxidant properties, underscoring their potential in pharmacological research (Al‐Azmi & Mahmoud, 2020).

Corrosion Inhibition

  • Corrosion Inhibition : Some derivatives serve as effective corrosion inhibitors for metals in acidic environments, demonstrating industrial applications in material protection (Sudheer & Quraishi, 2015).

Safety And Hazards

For a similar compound, the hazard statements include H302, H312, H315, H318, H332, H335 . The precautionary statements include P261 .

properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)13-9-11/h2-3,9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJQEWVOVVIDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233827
Record name 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

CAS RN

879896-60-3
Record name 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879896-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.